8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H11Cl2N It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Scientific Research Applications
8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Mechanism of Action
Target of Action
8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq derivatives, including this compound, are known to interact with their targets in a way that results in a change in the biological activity of the target .
Biochemical Pathways
Thiq derivatives are known to affect various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a substrate of p-glycoprotein, which can impact its bioavailability .
Result of Action
Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroisoquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Reduction: It can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrones, while substitution reactions can produce various functionalized derivatives .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the chlorine substituent.
7-Chloro-1,2,3,4-tetrahydroisoquinoline: A similar compound with the chlorine atom at a different position on the ring.
8-Bromo-1,2,3,4-tetrahydroisoquinoline: A brominated analog with similar properties.
Uniqueness
8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the chlorine atom at the 8-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its potency and selectivity in certain applications compared to its analogs .
Properties
IUPAC Name |
8-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSJYEZRPVRRLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503767 | |
Record name | 8-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61563-33-5 | |
Record name | 8-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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